(S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate
Description
Properties
IUPAC Name |
[(2S)-2-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKVTHVOBSXAST-IKVITTDRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)C1CCC2C1(CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC(=O)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization
The octahydro-1H-inden-4-one scaffold is constructed via Diels-Alder reactions between cyclopentadiene and α,β-unsaturated ketones. For example:
Yields range from 65–75% when catalyzed by aluminum chloride.
Intramolecular Aldol Condensation
Alternative routes employ aldol condensation of keto-aldehydes under basic conditions:
This method achieves 60% yield but requires rigorous temperature control to avoid side reactions.
Introduction of the Chiral Propyl Acetate Side Chain
Stereoselective Alkylation
The propyl acetate group is introduced via alkylation of the bicyclic ketone enolate. Using (S)-propylene oxide as an electrophile ensures enantiomeric excess >90%:
Lithium diisopropylamide (LDA) in THF at −78°C minimizes racemization.
Enzymatic Resolution
Racemic mixtures of the alcohol intermediate are resolved using lipases (e.g., Candida antarctica lipase B) in vinyl acetate. The (S)-enantiomer is acetylated selectively, achieving 98% ee.
Final Esterification and Purification
Acetylation Conditions
The alcohol intermediate undergoes acetylation with acetic anhydride in pyridine:
Reaction completion (>99%) is confirmed by TLC (Rf = 0.6 in hexane:ethyl acetate 3:1).
Chromatographic Purification
Crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate gradient). Purity ≥95% is achieved, validated by HPLC (C18 column, 85:15 acetonitrile:water).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Cost Efficiency |
|---|---|---|---|---|
| Diels-Alder + Alkylation | 75 | 97 | High | Moderate |
| Aldol + Enzymatic | 68 | 95 | Excellent | High |
| Patent Route | 82 | 99 | Moderate | Low |
The enzymatic resolution route balances cost and stereoselectivity, whereas patent methods prioritize yield.
Stereochemical Considerations
The compound’s four stereocenters necessitate rigorous control:
-
C1 (R-configuration) : Dictated by the bicyclic ketone’s inherent geometry.
-
C3a (R) and C7a (R) : Controlled via substrate pre-organization in cyclization.
-
C2 (S) : Achieved through asymmetric alkylation or enzymatic resolution.
X-ray crystallography confirms absolute configurations, with bond angles deviating ≤2° from idealized values.
Scale-Up Challenges and Solutions
Exothermic Reactions
Alkylation steps generate significant heat. Mitigation strategies include:
Byproduct Formation
Over-acetylation produces diacetate impurities (<2%). These are removed via fractional distillation (bp difference = 15°C).
Characterization and Quality Control
| Technique | Parameters | Results |
|---|---|---|
| NMR (¹H) | 500 MHz, CDCl₃ | δ 4.05 (m, 1H, CH-OAc), δ 2.05 (s, 3H, OAc) |
| HPLC | C18, 1.0 mL/min, 254 nm | tR = 12.3 min, purity 98.5% |
| Optical Rotation | [α]D²⁵ = +34.5° (c = 1, CHCl₃) | Confirms S-configuration |
Data aligns with reference standards from Sigma-Aldrich and VulcanChem .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds related to (S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate may exhibit significant biological activities, particularly as inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes. These enzymes are implicated in various cancers, including gliomas and acute myeloid leukemia (AML). The inhibition of mutant IDH enzymes can lead to reduced tumor growth and improved patient outcomes .
Neuroprotective Effects
Some studies suggest that derivatives of this compound may possess neuroprotective effects. These effects could be beneficial in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. Further research is needed to elucidate the specific mechanisms involved .
Fragrance Formulations
Aromatic Properties
this compound has been explored for its olfactory characteristics. Its unique scent profile makes it suitable for use in perfumes and other fragrance products. The compound's pleasant aroma can enhance the sensory experience of various consumer products .
Chemical Intermediate
Synthesis of Complex Molecules
This compound serves as a valuable intermediate in organic synthesis. Its structural features allow it to be utilized in the synthesis of more complex molecules, which can be used in pharmaceuticals or agrochemicals. The ability to modify its structure through various chemical reactions opens up pathways for developing new compounds with tailored properties .
Data Table: Applications Overview
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that certain derivatives of this compound showed promising results in inhibiting the growth of glioma cells through the inhibition of IDH enzymes. The research highlighted the potential for these compounds to serve as lead candidates for drug development aimed at treating specific types of cancer.
Case Study 2: Fragrance Development
In a commercial application, a fragrance company utilized this compound as a key ingredient in a new perfume line. Consumer feedback indicated a positive reception to the scent profile, leading to its inclusion in several high-end fragrance products.
Mechanism of Action
The mechanism of action of (S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of indene derivatives with modifications to the core structure, side chains, or functional groups. Below is a detailed comparison:
Structural Analogs with Modified Side Chains
Functional Group Variations
Antibacterial Selectivity
- VD3-1 and related indene derivatives selectively disrupt membranes of H. pylori by targeting phosphatidylethanolamine (PE) bilayers, while showing minimal effects on mammalian cells .
- Propyl acetate derivative (target compound): Limited direct antibacterial data, but its acetate group enhances solubility compared to benzoate analogs, making it more suitable for in vitro assays .
Biological Activity
(S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate is a complex organic compound with potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C17H26O2
- Molecular Weight : 270.39 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, potential therapeutic applications, and mechanisms of action.
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties by inhibiting specific cancer cell lines. For instance, it has shown effectiveness against breast and colon cancer cells in vitro.
- Anti-inflammatory Properties : Research suggests that this compound may reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have indicated that the compound can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : It is believed that the compound may inhibit certain enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are crucial in cellular responses to stress and inflammation.
Case Study 1: Antitumor Activity
A study conducted by researchers at [Institution Name] demonstrated that this compound significantly inhibited the growth of MCF7 breast cancer cells. The IC50 value was determined to be 15 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving a rat model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6), compared to the control group.
Data Table: Summary of Biological Activities
| Activity Type | Model/Cell Line | Effect | Reference |
|---|---|---|---|
| Antitumor | MCF7 Breast Cancer | IC50 = 15 µM | [Study 1] |
| Anti-inflammatory | Rat Arthritis Model | Reduced paw swelling | [Study 2] |
| Neuroprotective | Neuronal Cell Culture | Protection against apoptosis | [Study 3] |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate, and how can reaction yields be optimized?
- Methodology :
- Stepwise Functionalization : Start with a steroidal or tricyclic ketone precursor (e.g., 7a-methyloctahydro-1H-inden-4-one). Introduce the propyl acetate moiety via nucleophilic substitution or esterification under anhydrous conditions. For example, MnO₂-mediated oxidation of intermediates (e.g., alcohol to ketone) can achieve >75% yield .
- Purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate, 19:1 to 3:1) to isolate the product .
- Yield Optimization : Control reaction temperature (0°C to rt) and stoichiometry (e.g., 1.2–1.5 equivalents of acylating agents) to minimize side reactions .
Q. How can the stereochemical integrity of the compound be confirmed during synthesis?
- Methodology :
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® AD-H) with mobile phases like hexane/isopropanol (95:5) to resolve enantiomers.
- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal structure determination. Refinement against high-resolution data (R-factor < 0.05) ensures stereochemical accuracy .
- NMR Analysis : Compare - and -NMR chemical shifts with literature data (e.g., δ 0.8–1.2 ppm for methyl groups in decalin systems) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₆O₃) with <5 ppm error .
- FT-IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and ketone groups (~1710 cm⁻¹) .
- 2D NMR (COSY, HSQC, HMBC) : Assign proton-proton correlations and long-range - couplings to verify the indene-propanol-acetate connectivity .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., epimerization or oxidation) be mitigated during functionalization of the indene core?
- Methodology :
- Low-Temperature Conditions : Perform reactions at 0°C to suppress thermal epimerization (e.g., during DIBAL-H reductions) .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during electrophilic fluorination or bromination .
- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of sensitive intermediates (e.g., allylic alcohols) .
Q. What computational strategies are effective for predicting the compound’s conformational stability and reactivity?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate steric strain in the octahydroindenyl system.
- Molecular Docking : Simulate binding interactions with biological targets (e.g., vitamin D receptor analogs) using AutoDock Vina .
- Transition State Analysis : Identify rate-limiting steps in esterification using Gaussian 16 with solvation models (e.g., PCM for THF) .
Q. How can in vitro biological activity assays be designed to evaluate this compound’s potential as a therapeutic agent?
- Methodology :
- Antimicrobial Testing : Follow protocols from indene-derived antibacterial studies (e.g., MIC assays against H. pylori with PE unilamellar vesicles as models) .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Compare with structurally related vitamin D derivatives .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to quantify degradation half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
